molecular formula C7H3N3S B13115106 Thieno[3,2-d]pyrimidine-6-carbonitrile

Thieno[3,2-d]pyrimidine-6-carbonitrile

Cat. No.: B13115106
M. Wt: 161.19 g/mol
InChI Key: GCVKNDGZLRYTIA-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the thienopyrimidine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine-6-carbonitrile typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-6-carboxylic acid, while reduction could produce thieno[3,2-d]pyrimidine-6-methylamine derivatives.

Scientific Research Applications

Thieno[3,2-d]pyrimidine-6-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidine
  • Thieno[3,4-b]pyridine
  • Pyrrolo[3,2-d]pyrimidine

Comparison: Thieno[3,2-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and the presence of a cyano group at the 6-position. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry research. Compared to similar compounds, this compound exhibits distinct pharmacological properties, making it a promising candidate for drug development .

Properties

IUPAC Name

thieno[3,2-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-2-5-1-6-7(11-5)3-9-4-10-6/h1,3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVKNDGZLRYTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CN=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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